Dual Integrin αvβ3 and α5β1 Binding Affinity Outperforms Narrow-Spectrum Integrin Antagonists
Gersizangitide binds integrins αvβ3 and α5β1 with Kd values of 1.29 nM and 2.21 nM, respectively, demonstrating sub-nanomolar to low nanomolar affinity . In contrast, the narrow-spectrum antagonist JSM-6427 is primarily an α5β1 antagonist with no reported activity at αvβ3 [1]. Cilengitide inhibits αvβ3 with an IC50 of 4.1 nM and αvβ5 with 79 nM, but has an IC50 of 14.9 nM for α5β1 . THR-687 is a pan-integrin antagonist binding αvβ3, αvβ5, and α5β1 at nanomolar concentrations, but specific Kd values are not publicly disclosed [2]. Gersizangitide's balanced dual-integrin engagement disrupts VEGFR2-β3 complex formation, a mechanism not shared by αvβ3/αvβ5-only inhibitors.
| Evidence Dimension | Integrin αvβ3 Binding Affinity |
|---|---|
| Target Compound Data | Kd = 1.29 nM |
| Comparator Or Baseline | Cilengitide: IC50 = 4.1 nM; JSM-6427: no αvβ3 activity |
| Quantified Difference | ~3.2-fold lower Kd (higher affinity) vs. Cilengitide; activity absent in JSM-6427 |
| Conditions | Cell-free binding assays using purified integrins |
Why This Matters
Superior αvβ3 binding affinity enables more potent disruption of the VEGFR2-β3 signaling complex at lower concentrations, a critical factor for experimental consistency and dose optimization.
- [1] Stragies R, et al. Design and synthesis of a new class of selective integrin α5β1 antagonists. J Med Chem. 2007;50(16):3786-3794. View Source
- [2] Bhatwadekar AD, et al. Anti-integrin therapy for retinovascular diseases. Expert Opin Investig Drugs. 2020;29(9):935-945. View Source
